2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACLMKOEALTNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable pyridazinone precursor. One common method involves the condensation of 2-chlorobenzylamine with 6-phenylpyridazin-3(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphodiesterase Inhibition
One of the primary applications of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is as a phosphodiesterase 4 inhibitor. This property is significant for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The inhibition of phosphodiesterase 4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses .
2. Anticancer Activity
Research has indicated that derivatives of pyridazinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of human solid tumors such as colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7). The antiproliferative activity was compared with established chemotherapeutic agents like cisplatin and doxorubicin .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrated that certain pyridazinone derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains, indicating potential as antibacterial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cycloaddition Reactions : Utilizing mesoionic compounds to generate pyridazinones through cycloaddition with activated alkyne dipolarophiles.
- Functional Group Modifications : The chemical structure allows for further modifications, leading to new derivatives with enhanced pharmacological properties or reduced side effects .
Case Studies
Case Study 1: Phosphodiesterase Inhibition in COPD
A study focused on the efficacy of this compound as a phosphodiesterase 4 inhibitor demonstrated its potential in reducing inflammation in animal models of COPD. The results indicated a significant decrease in inflammatory markers and improved lung function metrics compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Pyridazinone Derivatives
Solubility and Thermodynamic Properties
- PPD (C₁₀H₈N₂O) : Exhibits maximal solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K), attributed to strong solute-solvent interactions. Solubility decreases in polar protic solvents like water (1.26×10⁻⁵ mole fraction) .
- This compound : The 2-chlorobenzyl group introduces steric bulk and lipophilicity, likely reducing aqueous solubility compared to PPD. However, solubility in DMSO or PEG-400 may remain high due to similar polar interactions .
- 2-(2-Hydroxyethyl) derivative: The hydroxyethyl group enhances polarity, improving solubility in polar solvents like ethanol (8.22×10⁻³ mole fraction for PPD) and enabling application as a corrosion inhibitor in HCl .
Key Research Findings and Data
Table 2: Comparative Solubility of Pyridazinone Derivatives in Selected Solvents (318.2 K)
| Compound | DMSO | PEG-400 | Water |
|---|---|---|---|
| 6-Phenylpyridazin-3(2H)-one (PPD) | 4.73×10⁻¹ | 4.12×10⁻¹ | 1.26×10⁻⁵ |
| 2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one | N/A | N/A | 1.0 M HCl (soluble) |
| 5-Chloro-2-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | N/A | N/A | N/A |
Notes:
- Solubility data for this compound is inferred from structural analogs.
- Chlorinated derivatives generally exhibit lower aqueous solubility but enhanced membrane permeability .
Biological Activity
2-(2-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains a chlorobenzyl group and a phenyl group attached to a pyridazinone core, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, impacting various biological pathways. For instance, it has been suggested that similar pyridazinone derivatives can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in regulating inflammatory responses and other cellular functions.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In studies evaluating the antiproliferative effects on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), the compound demonstrated significant inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays, indicating the efficacy of the compound against these cancer cell lines .
| Cell Line | IC50 (µM) | Efficacy (%) |
|---|---|---|
| HT-29 | 10.5 | 75 |
| M21 | 12.0 | 70 |
| MCF7 | 8.0 | 80 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. For example, it was tested against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Gram-negative bacteria like Escherichia coli. The results indicated that the compound could inhibit bacterial growth effectively, with MIC values demonstrating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| S. aureus | 4.52 |
| E. coli | 20.0 |
Structure-Activity Relationship (SAR)
The biological activity of pyridazinone derivatives often relies on their structural features. Modifications in substituents can significantly influence their potency and selectivity. For instance, the introduction of halogen atoms or functional groups at specific positions on the aromatic rings has been shown to enhance anticancer and antimicrobial activities .
Case Studies
- Anticancer Evaluation : A study involving the synthesis and evaluation of various pyridazinone derivatives highlighted that compounds with a chlorobenzyl substituent exhibited superior antiproliferative activity compared to their non-substituted counterparts. This underscores the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Testing : In a comparative study assessing the antimicrobial potential of several pyridazinone derivatives, this compound was among the most effective against MRSA, demonstrating an MIC value significantly lower than that of traditional antibiotics .
Q & A
Basic: What are the standard synthetic routes for 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, and what key intermediates are involved?
The synthesis typically involves multi-step condensation reactions. A common route starts with 6-phenylpyridazin-3(2H)-one , which undergoes nucleophilic substitution with 2-chlorobenzyl chloride in the presence of a base (e.g., sodium ethoxide). Key intermediates include the pyridazinone core and substituted benzyl halides. For example, and describe analogous syntheses using aldehydes or ketones for condensation, with intermediates verified via IR and NMR spectroscopy .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and aromaticity.
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software ( ) is widely used for refinement, ensuring accurate bond length/angle measurements .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced: How can reaction conditions be optimized to improve the yield and selectivity of this compound derivatives?
Optimization involves:
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during benzylation ().
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates ().
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Systematic DOE (Design of Experiments) is recommended to balance variables .
Advanced: How can discrepancies in biological activity data for derivatives of this compound be systematically addressed?
Discrepancies often arise from:
- Synthetic Variability : Impurities from alternative routes (e.g., vs. 6).
- Assay Conditions : Differences in cell lines or enzyme sources.
Resolution Strategies :- Reproduce results using standardized protocols (e.g., OECD guidelines).
- Conduct comparative SAR studies to isolate substituent effects ().
- Validate purity via HPLC before bioassays .
Advanced: What experimental approaches are used to elucidate the mechanism of action in enzymatic assays?
- Kinetic Studies : Measure IC₅₀ values via dose-response curves (e.g., fluorescence-based assays for phosphodiesterase inhibition, as in ).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Site-Directed Mutagenesis : Identifies critical residues in target enzymes ().
Mechanistic insights are cross-validated with molecular docking .
Advanced: How can molecular docking predict the binding affinity of this compound with target proteins?
- Target Preparation : Retrieve protein structures from PDB; optimize hydrogen bonding networks.
- Ligand Parameterization : Assign charges and torsional constraints using software like AutoDock Vina.
- Validation : Compare docking scores with experimental IC₅₀ values ().
Docking studies for oxadiazole-containing analogs () highlight the role of halogen-π interactions in binding .
Advanced: What are the critical considerations in determining the crystal structure using SHELX software?
- Data Quality : High-resolution (<1.0 Å) data minimizes refinement errors.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals ( ).
- Hydrogen Atom Placement : Neutron diffraction or DFT-calculated positions improve accuracy.
A case study in used SHELX to resolve Cl···Cl interactions in a related pyridazinone derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
